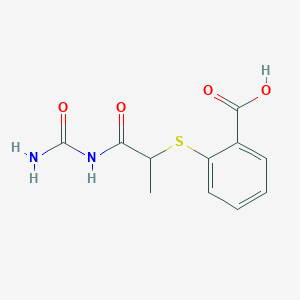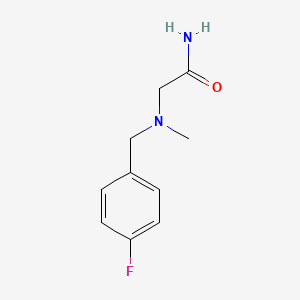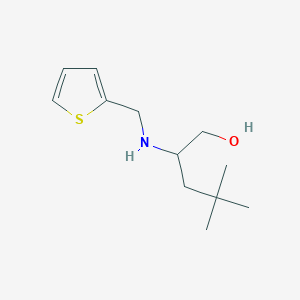
4,4-Dimethyl-2-((thiophen-2-ylmethyl)amino)pentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyl-2-((thiophen-2-ylmethyl)amino)pentan-1-ol is a compound that features a thiophene ring, which is a five-membered ring containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2-((thiophen-2-ylmethyl)amino)pentan-1-ol typically involves the condensation of thiophene derivatives with appropriate amines and alcohols. One common method is the reaction of thiophene-2-carbaldehyde with 4,4-dimethyl-2-aminopentanol under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
4,4-Dimethyl-2-((thiophen-2-ylmethyl)amino)pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield thiol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted thiophenes. These products have various applications in medicinal chemistry and material science .
Aplicaciones Científicas De Investigación
4,4-Dimethyl-2-((thiophen-2-ylmethyl)amino)pentan-1-ol has several scientific research applications:
Biology: The compound exhibits biological activities such as antimicrobial and anti-inflammatory properties, making it a candidate for drug development.
Medicine: It is investigated for its potential use in treating diseases like cancer and infections due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of 4,4-Dimethyl-2-((thiophen-2-ylmethyl)amino)pentan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound may induce apoptosis in cancer cells by activating specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-carbaldehyde: A precursor in the synthesis of 4,4-Dimethyl-2-((thiophen-2-ylmethyl)amino)pentan-1-ol.
4,4-Dimethyl-2-aminopentanol: Another precursor used in the synthesis.
Thiophene derivatives: Compounds like 2,5-dimethylthiophene and 3-methylthiophene share structural similarities and exhibit similar biological activities.
Uniqueness
This compound is unique due to its specific combination of a thiophene ring with an amino alcohol moiety. This structure imparts distinct electronic and biological properties, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C12H21NOS |
|---|---|
Peso molecular |
227.37 g/mol |
Nombre IUPAC |
4,4-dimethyl-2-(thiophen-2-ylmethylamino)pentan-1-ol |
InChI |
InChI=1S/C12H21NOS/c1-12(2,3)7-10(9-14)13-8-11-5-4-6-15-11/h4-6,10,13-14H,7-9H2,1-3H3 |
Clave InChI |
IJPHBHYNFIYHNF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC(CO)NCC1=CC=CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


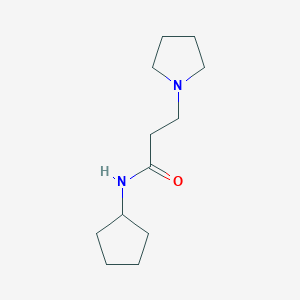

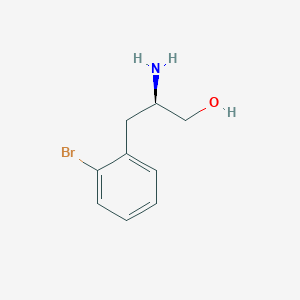

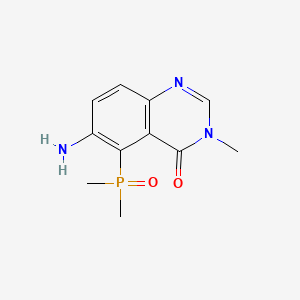
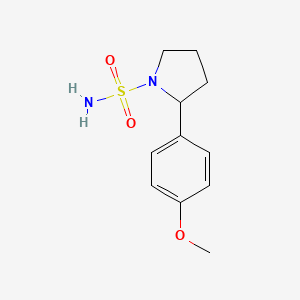
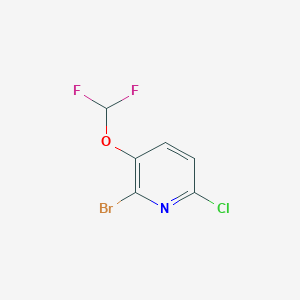
![tert-Butyl ((1S,4R,5R)-2-azabicyclo[3.2.1]octan-4-yl)carbamate](/img/structure/B14894156.png)
![1-(2-Methylpropyl)-3-[2-(morpholin-4-yl)-2-oxoethoxy]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B14894159.png)
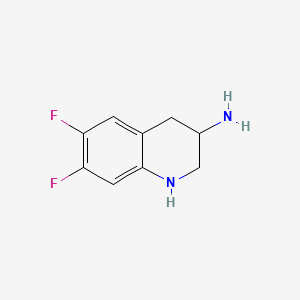
![2-[(Pyridin-2-ylmethyl)sulfanyl]pyrimidine-4,6-diamine](/img/structure/B14894166.png)
![t-Butyl-dimethyl-[3-(2-methylallyl)phenoxy]-silane](/img/structure/B14894184.png)
